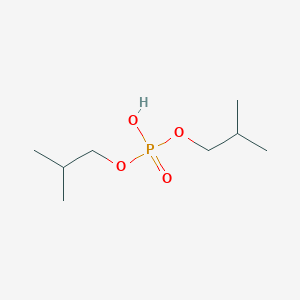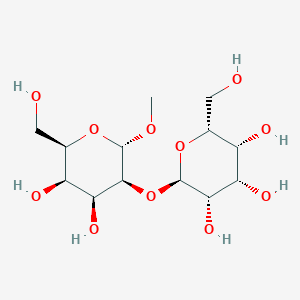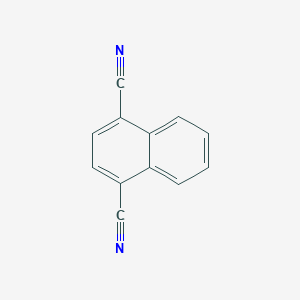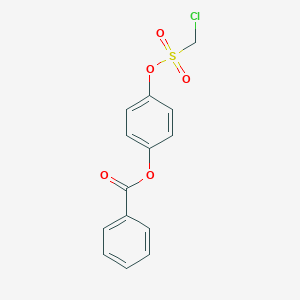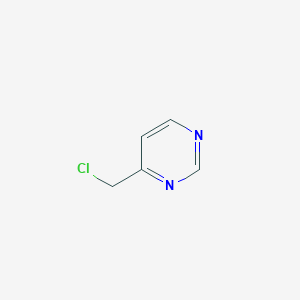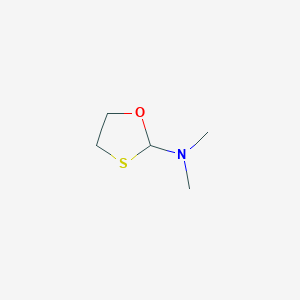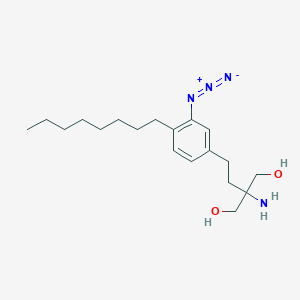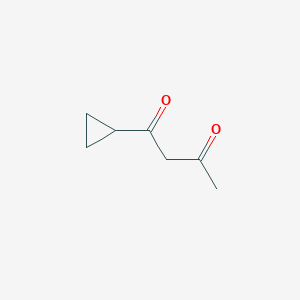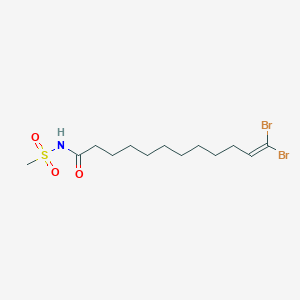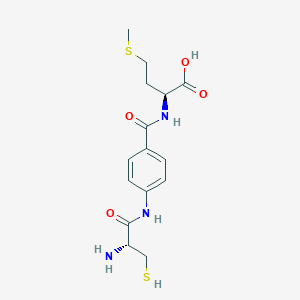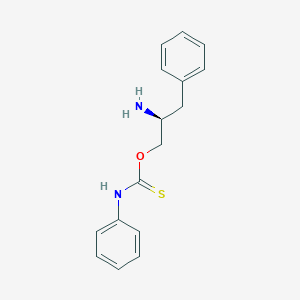
Carbaphethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
アジュゴルは、伝統的な漢方薬である地黄の根から単離されたイリドイド配糖体化合物です。 抗炎症、抗酸化、抗原虫などの様々な生物学的活性で知られています .
準備方法
アジュゴルは、様々な方法を用いて地黄から抽出できます。 一般的な抽出技術には、水煎じとアルコール抽出があります . 工業生産では、高純度と高収率を確保するために、高度な抽出技術が用いられることが多いです .
化学反応の分析
アジュゴルは、以下を含む様々な化学反応を起こします。
酸化: アジュゴルは酸化されて様々な酸化誘導体になります。
還元: 還元反応は、アジュゴルを還元型に変換することができます。
置換: アジュゴルは、官能基が他の官能基と置換される置換反応に参加することができます。
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります .
科学的研究の応用
アジュゴルは、その潜在的な治療用途について広範囲にわたって研究されています。
化学: アジュゴルは、様々な化学研究で参照化合物として使用されています。
生物学: アジュゴルは、軟骨細胞におけるオートファジーを調節し、小胞体ストレスを軽減することにより、変形性関節症の進行を遅らせる可能性を示しています.
医学: アジュゴルは、リソソームの生物発生とリポファジーを促進することにより、非アルコール性脂肪肝疾患を軽減する可能性について調査されています.
作用機序
アジュゴルは、主に転写因子EB(TFEB)媒介性オートファジーの活性化を通じて効果を発揮します。 この活性化は、小胞体ストレスを軽減し、軟骨細胞のアポトーシスを減少させることにより、軟骨の分解から保護します . さらに、アジュゴルはリソソームの生物発生とリポファジーを促進し、非アルコール性脂肪肝疾患の管理に役立ちます .
類似化合物との比較
アジュゴルは、アウクビンやカタポルなどの他のイリドイド配糖体と類似しています。 アジュゴルは、TFEB媒介性オートファジーを活性化し、リソソームの生物発生を促進する能力においてユニークです . このことは、アジュゴルを、オートファジーとリソソーム機能が重要な役割を果たす変形性関節症や非アルコール性脂肪肝疾患などの病状の治療に特に有効なものにします .
類似化合物
- アウクビン
- カタポル
- Verbathasin A
アジュゴルのユニークな特性と多様な用途は、科学研究と産業応用の両方において、重要な関心の対象となる化合物となっています。
特性
CAS番号 |
118104-82-8 |
|---|---|
分子式 |
C16H18N2OS |
分子量 |
286.4 g/mol |
IUPAC名 |
O-[(2S)-2-amino-3-phenylpropyl] N-phenylcarbamothioate |
InChI |
InChI=1S/C16H18N2OS/c17-14(11-13-7-3-1-4-8-13)12-19-16(20)18-15-9-5-2-6-10-15/h1-10,14H,11-12,17H2,(H,18,20)/t14-/m0/s1 |
InChIキー |
RNXJOHPVZIKWLE-AWEZNQCLSA-N |
SMILES |
C1=CC=C(C=C1)CC(COC(=S)NC2=CC=CC=C2)N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](COC(=S)NC2=CC=CC=C2)N |
正規SMILES |
C1=CC=C(C=C1)CC(COC(=S)NC2=CC=CC=C2)N |
Key on ui other cas no. |
118104-82-8 |
同義語 |
1-amino-1-benzyl-2-mercaptoethane-S-phenylcarbamate carbaphethiol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


